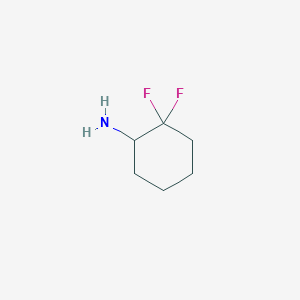

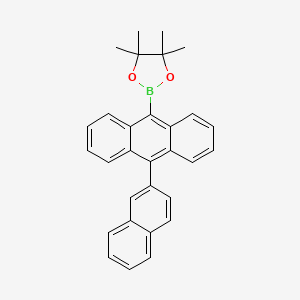

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

説明

The compound "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" is a brominated organic molecule that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, related compounds with bromophenyl groups and hydroxymethyl functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar bromophenyl structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another synthesis approach used Bisphenol A as a starting material to synthesize a bis(bromophenyl) compound with a high total yield of 83.1% . These methods suggest that the synthesis of "this compound" could potentially be achieved through similar multi-step synthetic routes with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the structure of a dioxane derivative with a methoxyphenyl substituent was determined by NMR and X-ray diffraction, showing a chair conformation with equatorial orientation of the substituent . These techniques could be applied to determine the molecular structure and conformation of "this compound" and to confirm its purity and identity.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including etherification , bromination , and hydrolysis . The etherification of a racemic diol with a diazo compound was shown to be highly regioselective, leading to the formation of a primary ether . Additionally, the hydrolysis of a dibromomethylphenol in dioxane resulted in the formation of a brominated aldehyde . These reactions indicate that "this compound" could also participate in similar reactions, potentially leading to the formation of ethers or aldehydes upon treatment with appropriate reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and hydroxyl groups. For example, the inclusion ability of a di(hydroxyphenyl) compound towards various guests was demonstrated, indicating potential applications in host-guest chemistry . The polarographic behavior of compounds with hydroxyphenyl groups was also studied, showing pH-dependent reduction pathways . These findings suggest that "this compound" may exhibit specific solubility, reactivity, and electrochemical properties that could be explored for various applications.

科学的研究の応用

Synthesis of Phenolic Propane-1,3-diols

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is involved in the synthesis of phenolic propane-1,3-diols, which are intermediates in immobilized chelatants for the borate anion. These diols are synthesized from allylic precursors through epoxidation and cleavage, and various methods are examined for their production (Tyman & Payne, 2006).

Synthesis of Schiff Bases

This compound is also used in the synthesis of Schiff bases. For example, 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol is synthesized using ethanol as a solvent, indicating its role in creating complex organic structures (Xu Yong-hong, 2008).

Coordination Compounds of Copper(II)

It's also found in the coordination compounds of copper(II), showing its utility in inorganic chemistry. These compounds are synthesized by reacting with hydrates of copper(II) chloride, bromide, and nitrate in ethanol (Gulea et al., 2013).

Use in Nickel and Cobalt Chemistry

The compound serves as a multidentate ligand for nickel- and cobalt-based spin clusters in chemical studies, indicating its importance in materials science and magnetic properties research (Ferguson et al., 2011).

Antimicrobial Studies

Additionally, it has been utilized in antimicrobial studies. For example, 1-(5-Bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes have been characterized for their antimicrobial properties, showing its potential in medical and pharmaceutical applications (Sampal et al., 2018).

Bioremediation Applications

Furthermore, it's involved in bioremediation applications. The compound Bisphenol A, which is similar in structure, is biodegraded using a laccase hosted in reverse micelles system, highlighting its environmental significance (Chhaya & Gupte, 2013).

特性

IUPAC Name |

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBRTJXVDPNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693274 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936494-74-5 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

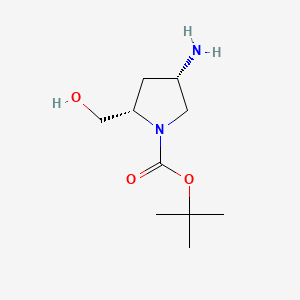

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

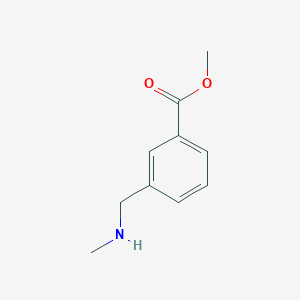

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)